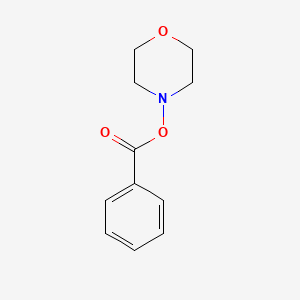

Benzoic acid morpholin-4-YL ester

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid morpholin-4-YL ester typically involves the esterification of benzoic acid with morpholine. One common method is the reaction of benzoic acid with morpholine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: N-oxide derivatives of this compound.

Reduction: Benzoic acid morpholin-4-YL alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid morpholin-4-YL ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid morpholin-4-YL ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester group can undergo hydrolysis, releasing benzoic acid and morpholine, which can further participate in various biological processes.

Comparison with Similar Compounds

Benzoic Acid Ethyl Ester: Another ester derivative of benzoic acid, but with an ethyl group instead of morpholine.

Benzoic Acid Methyl Ester: Similar to the ethyl ester but with a methyl group.

Benzoic Acid Phenyl Ester: An ester derivative with a phenyl group.

Uniqueness: Benzoic acid morpholin-4-YL ester is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine moiety can enhance the solubility and reactivity of the compound, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

Benzoic acid morpholin-4-YL ester is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 221.25 g/mol

Biological Activity Overview

Benzoic acid derivatives, including morpholin-4-YL ester, have been studied for various biological activities such as:

- Antimicrobial Activity : Some studies have indicated that benzoic acid derivatives exhibit antimicrobial properties against bacteria and fungi. For instance, derivatives have shown effectiveness in enhancing the activity of protein degradation systems, which may be linked to their antimicrobial effects .

- Cytotoxic Effects : Research has demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cell lines. For example, studies involving compounds derived from benzoic acid have shown cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without significant toxicity to normal fibroblasts .

- Proteasome and Autophagy Activation : Benzoic acid derivatives can stimulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and degradation of misfolded proteins. The activation of these pathways suggests potential applications in anti-aging therapies and treatment of neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from benzoic acid have been shown to inhibit various enzymes, including cathepsins B and L, which are involved in protein degradation pathways .

- Cell Signaling Modulation : The interaction with cell signaling pathways can lead to altered cellular responses, promoting apoptosis in cancer cells while sparing normal cells.

- Antioxidant Properties : Some studies suggest that benzoic acid derivatives possess antioxidant activities, potentially mitigating oxidative stress-related damage in cells .

Table 1: Biological Activities of this compound Derivatives

Table 2: Comparative Cytotoxicity of Benzoic Acid Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Hep-G2 | 15.0 | |

| 3-Chloro-4-methoxybenzoic Acid | A2058 | 12.5 | |

| Control | CCD25sk | >50 |

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of benzoic acid derivatives isolated from Bjerkandera adusta, showing significant enhancement in the activity of UPP and ALP pathways in human foreskin fibroblasts . The findings suggest that these compounds could be developed further as potential therapeutic agents.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing benzoic acid morpholin-4-yl ester, and how can reaction efficiency be optimized?

- Answer: Synthesis typically involves esterification between benzoic acid derivatives and morpholine, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios) is critical. For example, anhydrous solvents (e.g., THF or DMF) and catalytic DMAP (4-dimethylaminopyridine) can enhance yield. Kinetic studies via NMR or HPLC can monitor reaction progress .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

- Answer: ¹H and ¹³C NMR are essential for confirming ester bond formation and morpholine ring integrity. Key signals include:

- Ester carbonyl (C=O): ~165–170 ppm in ¹³C NMR.

- Morpholine protons: Distinct splitting patterns at δ 3.5–4.0 ppm (¹H NMR) due to the oxygenated CH₂ groups.

- Aromatic protons: Signals in δ 7.2–8.0 ppm (¹H NMR) for the benzoic acid moiety.

Cross-validation with DEPT-135 and HSQC spectra improves structural confidence .

Q. What analytical techniques are suitable for assessing the purity and thermal stability of this compound?

- Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection or GC-MS for volatile impurities.

- Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) identify decomposition temperatures and phase transitions. For example, DSC can detect melting points, while TGA quantifies mass loss under controlled heating .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict sites vulnerable to nucleophilic attack, such as the ester carbonyl or morpholine nitrogen. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) to refine accuracy .

Q. What strategies resolve contradictions in crystallographic data for morpholine-containing esters?

- Answer: Use single-crystal X-ray diffraction with SHELXL for refinement. Discrepancies in bond lengths/angles may arise from disorder in the morpholine ring. Applying restraints (e.g., DFIX, SIMU) during refinement or using twinning algorithms (SHELXD) can address these issues. Validation tools like PLATON ensure data integrity .

Q. How does the morpholine moiety influence the compound’s biological interactions, and how can this be studied experimentally?

- Answer: The morpholine ring enhances solubility and modulates pharmacokinetics. To study interactions:

- In vitro assays: Measure binding affinity to target proteins (e.g., fluorescence polarization or SPR).

- Metabolic stability: Use liver microsomes to assess cytochrome P450-mediated degradation.

- Molecular docking: Compare docking scores (e.g., AutoDock Vina) with/without the morpholine group to quantify its role .

Q. What experimental approaches validate the ester’s role in liquid crystal applications, as suggested by alkyl phenyl ester analogs?

- Answer: Polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) characterize mesophase behavior. Compare phase transition temperatures (DSC) with structurally similar esters (e.g., alkyl phenyl benzoates). Dielectric spectroscopy can further probe dipole alignment in liquid crystalline phases .

Properties

IUPAC Name |

morpholin-4-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(10-4-2-1-3-5-10)15-12-6-8-14-9-7-12/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTURCWOWVLVNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460162 | |

| Record name | 4-(Benzoyloxy)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-65-1 | |

| Record name | 4-(Benzoyloxy)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.